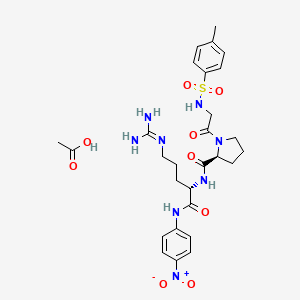

N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt

Übersicht

Beschreibung

N-(p-Tosyl)-Gly-Pro-Arg p-Nitroanilid-Acetatsalz ist ein chromogenes Substrat, das in verschiedenen biochemischen Assays verwendet wird. Es ist besonders bekannt für seine Anwendung in Plasmin-Assays, wo es als Substrat zur Untersuchung der Amidolyseaktivität von Enzymen wie Serinproteasen und Fibrinogenolyseenzymen dient .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(p-Tosyl)-Gly-Pro-Arg p-Nitroanilid-Acetatsalz beinhaltet die Kupplung von N-(p-Tosyl)-Gly-Pro-Arg mit p-Nitroanilin in Gegenwart von Kupplungsmitteln. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol statt, wo das Produkt ausfällt und gereinigt wird .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann kristallisiert und unter kontrollierten Bedingungen gelagert, um seine Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt involves the coupling of N-(p-Tosyl)-Gly-Pro-Arg with p-nitroaniline in the presence of coupling agents. The reaction typically occurs in an organic solvent such as ethanol, where the product is precipitated out and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then crystallized and stored under controlled conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(p-Tosyl)-Gly-Pro-Arg p-Nitroanilid-Acetatsalz unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hydrolyse: Typischerweise in wässrigen Puffern bei physiologischem pH-Wert durchgeführt.

Substitution: Erfordert Nukleophile und geeignete Lösungsmittel wie Dichlormethan.

Hauptprodukte

Hydrolyse: Produziert p-Nitroanilin.

Substitution: Produziert verschiedene Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt is primarily used as a substrate for measuring the amidolytic activity of serine proteases, particularly plasmin and thrombin. When these enzymes cleave the substrate, they release p-nitroaniline, which can be quantitatively measured due to its colorimetric properties.

Key Features:

- Sensitivity: The color change allows for sensitive detection of enzyme activity.

- Applications: Used in both clinical diagnostics and research settings to evaluate protease activity.

Fibrinolysis Studies

The compound is instrumental in studying fibrinolysis—the process of breaking down fibrin in blood clots. By assessing plasmin activity through this substrate, researchers gain insights into coagulation mechanisms and potential therapeutic targets for clot-related disorders.

Case Study Example:

A study demonstrated that the substrate effectively quantified plasmin's ability to degrade fibrinogen, providing valuable data on fibrinolytic processes .

Biochemical Research

In addition to enzyme assays, this substrate contributes to broader biochemical research by facilitating studies on protease-substrate interactions. Understanding these interactions aids in elucidating the mechanisms underlying various physiological and pathological processes.

Kinetic Parameters

Kinetic studies have documented the reaction rates and efficiencies of this compound with different enzymes:

- Thrombin Activity: A study utilized this substrate to evaluate thrombin-mediated fibrin formation, measuring p-nitroaniline release at 405 nm using a microplate reader. The results indicated significant changes in fibrinogen conformation upon exposure to nitric oxide donors .

- Plasmin Activity: Another investigation focused on assessing plasmin's effectiveness in degrading fibrinogen using this substrate, contributing to a deeper understanding of fibrinolysis processes .

Industrial Applications

Beyond research settings, this compound is also utilized in the production of diagnostic kits and biochemical reagents. Its stability and specificity make it an essential component in developing assays for clinical use.

Wirkmechanismus

The compound acts as a substrate for plasmin and other serine proteases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be detected colorimetrically. This mechanism allows for the quantification of enzyme activity in various assays .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(p-Tosyl)-Gly-Pro-Lys p-Nitroanilid-Acetatsalz: Ein weiteres chromogenes Substrat, das für ähnliche Anwendungen verwendet wird.

N-(p-Tosyl)-Gly-Pro-Arg p-Nitroanilid-Acetatsalz: Teilt ähnliche Eigenschaften, unterscheidet sich jedoch in der Aminosäuresequenz.

Einzigartigkeit

N-(p-Tosyl)-Gly-Pro-Arg p-Nitroanilid-Acetatsalz ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die es hochspezifisch für bestimmte Enzyme macht. Diese Selektivität erhöht seine Nützlichkeit in präzisen biochemischen Assays .

Biologische Aktivität

N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt, a synthetic compound, serves as a chromogenic substrate primarily for serine proteases, including plasmin and thrombin. Its biological activity is crucial in various biochemical assays, particularly in understanding proteolytic processes involved in coagulation and fibrinolysis.

- Molecular Formula : C26H34N8O7S

- Molecular Weight : 662.7 g/mol

- CAS Number : 86890-95-1

This compound undergoes hydrolysis when cleaved by serine proteases. This reaction releases p-nitroaniline, which can be quantitatively measured due to its distinct color change, allowing for the assessment of enzyme activity in various biological samples. The specific amino acid sequence (Gly-Pro-Arg) enhances its selectivity for certain enzymes, making it particularly useful in assays designed to measure protease activity.

Applications in Research and Medicine

-

Enzyme Activity Assays :

- Utilized as a substrate for measuring the amidolytic activity of enzymes such as plasmin and thrombin.

- Enables the quantification of protease activity in clinical diagnostics and research settings.

-

Fibrinolysis Studies :

- Employed in assays to evaluate the breakdown of fibrinogen, aiding in the understanding of blood clotting mechanisms.

-

Biochemical Research :

- Used in studies examining the interaction between proteases and substrates, contributing to insights into coagulation pathways.

Kinetic Parameters

The kinetic parameters for this compound have been documented in various studies:

Study on Thrombin Activity

A study utilized this compound to evaluate thrombin-mediated fibrin formation. The substrate was cleaved by thrombin, allowing researchers to measure the resulting p-nitroaniline at 405 nm using a microplate reader. The results indicated significant changes in fibrinogen conformation upon exposure to nitric oxide donors, suggesting potential therapeutic implications for thromboresistance .

Application in Fibrinolysis Research

Another investigation focused on the role of this compound in assessing plasmin activity. The substrate's ability to release p-nitroaniline upon hydrolysis was critical for quantifying plasmin's effectiveness in degrading fibrinogen, contributing to a deeper understanding of fibrinolysis processes .

Comparative Analysis with Similar Compounds

This compound can be compared with other chromogenic substrates:

| Compound Name | Unique Features |

|---|---|

| N-P-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt | Contains lysine; used for similar enzyme assays |

| N-Acetyl-Ala-Ala-Asp p-nitroanilide | Simpler structure; different specificity |

The unique properties of this compound make it particularly effective for studying serine proteases involved in coagulation pathways due to its specific amino acid sequence and stability provided by the tosyl group.

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDRWVTRQRSED-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86890-95-1 | |

| Record name | Biophen CS 01(81) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.